D-Tryptophan, N-L-phenylalanyl-
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Overview
Description
D-Tryptophan, N-L-phenylalanyl- is a dipeptide composed of D-tryptophan and N-L-phenylalanyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Tryptophan, N-L-phenylalanyl- typically involves the coupling of D-tryptophan and N-L-phenylalanyl using peptide bond formation techniques. One common method is the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) to facilitate the reaction . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions to prevent racemization.
Industrial Production Methods
Industrial production of D-Tryptophan, N-L-phenylalanyl- may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers that can efficiently couple amino acids in a stepwise manner. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and high yield .
Chemical Reactions Analysis
Types of Reactions
D-Tryptophan, N-L-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized to form products such as kynurenine.
Reduction: Reduction reactions can target the carbonyl groups in the peptide bond.
Substitution: The aromatic rings in both tryptophan and phenylalanine can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products Formed
Oxidation: Kynurenine and other oxidized derivatives.
Reduction: Reduced forms of the peptide with altered functional groups.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
D-Tryptophan, N-L-phenylalanyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in protein synthesis and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and coatings .
Mechanism of Action
The mechanism of action of D-Tryptophan, N-L-phenylalanyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as aminoacyl-tRNA synthetases and peptide receptors.
Pathways Involved: It may influence pathways related to protein synthesis, signal transduction, and metabolic regulation
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid involved in protein synthesis and precursor to serotonin.
Phenylalanine: An essential amino acid and precursor to tyrosine, dopamine, and norepinephrine.
Tyrosine: A non-essential amino acid derived from phenylalanine and involved in the synthesis of catecholamines
Uniqueness
D-Tryptophan, N-L-phenylalanyl- is unique due to its combination of D-tryptophan and N-L-phenylalanyl, which imparts distinct structural and functional properties. This dipeptide can exhibit different biological activities compared to its individual amino acid components, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
66421-20-3 |
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Molecular Formula |
C20H21N3O3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C20H21N3O3/c21-16(10-13-6-2-1-3-7-13)19(24)23-18(20(25)26)11-14-12-22-17-9-5-4-8-15(14)17/h1-9,12,16,18,22H,10-11,21H2,(H,23,24)(H,25,26)/t16-,18+/m0/s1 |
InChI Key |
JMCOUWKXLXDERB-FUHWJXTLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)N |
Origin of Product |
United States |
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